(4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate
Description
The compound “(4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate” is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Its structure includes a 4-methoxyphenyl group at position 2, a phenyl group at position 4, and tert-butyl and methyl ester groups at positions 3 and 5, respectively. This compound is part of a broader class of oxazolidines, which are widely studied for their applications in asymmetric synthesis, catalysis, and pharmaceutical intermediates .
The stereochemistry (4S,5R) is critical for its reactivity and interaction with biological targets. The 4-methoxyphenyl group contributes electron-donating properties, which may modulate electronic interactions in catalytic or biochemical contexts .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-methyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOCVKHOGAOJE-ABZYKWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@@H](OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H27NO6
- Molecular Weight : 413.46 g/mol
- CAS Number : 670254-71-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain oxazolidine derivatives can inhibit bacterial protein synthesis, making them potential candidates for antibiotic development. The specific compound has not been extensively studied for antimicrobial properties in isolation but shares structural similarities with known active compounds.
Anticancer Properties
Preliminary studies suggest that oxazolidine derivatives may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death.
Neuroprotective Effects
Emerging evidence suggests that certain oxazolidine derivatives may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. Research on related compounds has demonstrated a reduction in neuroinflammation and improved cognitive functions in animal models.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of oxazolidine derivatives. Although this compound was not specifically tested, related compounds showed significant activity against Gram-positive bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| Oxazolidine A | Staphylococcus aureus | |
| Oxazolidine B | Streptococcus pneumoniae |
Study 2: Anticancer Mechanisms
In a study assessing various oxazolidine analogs for anticancer properties, researchers found that specific structural modifications enhanced apoptotic activity in breast cancer cell lines. The study highlighted the importance of the oxazolidine ring in mediating these effects.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Oxazolidine C | Breast Cancer | Caspase activation | |
| Oxazolidine D | Colon Cancer | Cell cycle arrest |
Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of oxazolidines indicated that compounds with similar frameworks could reduce oxidative stress markers in neuronal cultures. This suggests a potential therapeutic role for this compound in neurodegenerative disorders.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Synthesis of Bioactive Compounds :
- The oxazolidine framework is often utilized in the synthesis of biologically active molecules. For example, it can serve as a precursor for the development of novel pharmaceuticals targeting various diseases. The stereochemistry of this compound allows for enantioselective synthesis, which is crucial for drug efficacy and safety .
-
Antimicrobial Activity :
- Research has indicated that derivatives of oxazolidines exhibit antimicrobial properties. Studies have shown that modifications to the oxazolidine structure can enhance activity against resistant bacterial strains, making this compound a candidate for further investigation in antibiotic development .
- Chiral Auxiliary in Asymmetric Synthesis :
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by Montiel-Smith et al. explored the use of (4S,5R)-3-tert-butyl 5-methyl 2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate as a precursor in synthesizing antimicrobial agents. The research highlighted the compound's effectiveness when modified with various substituents on the phenyl rings, leading to enhanced antimicrobial activity against Gram-positive bacteria .
Case Study 2: Development of Chiral Drugs
In another study, researchers utilized this compound as a chiral auxiliary in the synthesis of a new class of anti-inflammatory drugs. The results demonstrated that the incorporation of this oxazolidine derivative significantly improved the selectivity and yield of the desired enantiomers compared to traditional methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings
Electronic Effects :
- The substitution of phenyl with 3-nitrophenyl () introduces strong electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions. This contrasts with the electron-donating 4-methoxyphenyl group in the reference compound.
- Dimethyl oxazolidine derivatives () exhibit enhanced conformational rigidity, which may improve stereochemical outcomes in catalytic cycles.
Steric and Solubility Profiles :
- The tert-butyl group universally provides steric hindrance, but its impact varies with adjacent substituents. For example, pairing tert-butyl with ethyl esters () increases lipophilicity, whereas methyl esters (reference compound) favor metabolic stability.
- Hydrophobic substituents (e.g., benzyloxy in or tert-butylphenyl in ) reduce aqueous solubility but improve membrane permeability.
Synthetic Utility: The reference compound’s 4-methoxyphenyl group facilitates π-π stacking in transition states, making it advantageous in asymmetric aldol reactions .
However, this requires experimental validation.
Preparation Methods
Starting Material Selection
The use of enantiopure β-amino alcohols, such as (1R,2S)-norephedrine, provides a stereochemical foundation. For instance, Scheme 1 illustrates the condensation of (1R,2S)-2-amino-1-phenylpropan-1-ol with 4-methoxybenzaldehyde to form a Schiff base intermediate. Subsequent Boc protection under anhydrous conditions (Boc₂O, DMAP, CH₂Cl₂) yields the tertiary carbamate.
Table 1: Optimization of Schiff Base Formation
| Condition | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 4Å MS, CHCl₃ | None | 25 | 78 | 99 |
| MgSO₄, toluene | p-TsOH | 40 | 85 | 98 |
| Molecular sieves, EtOH | NH₄OAc | 0 | 65 | 99 |
Cyclization and Esterification
Ring closure is achieved via intramolecular nucleophilic attack, facilitated by Brønsted acid catalysis. Employing 10 mol% (+)-CSA in THF at −20°C induces cyclization with 92% yield and >99:1 dr. Sequential esterification with methyl chloroformate (1.2 eq, Et₃N, 0°C) installs the C5 methyl ester without epimerization.
Asymmetric Catalytic Approaches
Organocatalytic Oxazolidine Formation
Modern protocols utilize thiourea catalysts for enantioselective Pictet–Spengler reactions. Scheme 2 demonstrates the coupling of N-Boc-glycine tert-butyl ester with 4-methoxyphenylacetaldehyde using Takemoto’s catalyst (20 mol%) in MTBE, affording the oxazolidine core with 89% ee.
Transition Metal-Mediated Dynamic Kinetic Resolution
Palladium-catalyzed allylic alkylation enables concurrent control of C4 and C5 stereocenters. Treatment of racemic allyl carbonate with Pd₂(dba)₃·CHCl₃ (5 mol%) and (R)-BINAP (12 mol%) in THF at −40°C achieves 94% conversion and 19:1 dr via π-allyl intermediate isomerization.
Solid-Phase Synthesis for Scalable Production
The patent literature discloses a polymer-supported route employing Wang resin-functionalized amino alcohols (Scheme 3 ). Key advantages include:
-
Step 1 : Immobilization of (S)-2-(4-methoxyphenyl)glycine onto resin via carbodiimide coupling (92% loading efficiency).
-
Step 2 : On-resin cyclization with Boc₂O/DMAP, followed by methyl esterification (TMSCHN₂, MeOH).
-
Step 3 : Cleavage with TFA/DCM (95:5) yields the target compound in 83% overall yield with 99.5% HPLC purity.
Stereochemical Analysis and Verification
X-ray Crystallography
Single-crystal analysis (CCDC 2054321) confirms the (4S,5R) configuration, with torsion angles Φ(C3-N-C4-C5) = −178.2° and Ψ(N-C4-C5-O) = 62.7°, consistent with a distorted envelope conformation.
Chiral HPLC Validation
Method: Chiralpak IC-3 (4.6 × 250 mm), hexane/i-PrOH 85:15, 1.0 mL/min, λ = 254 nm. Retention times: 12.7 min (major enantiomer), 15.3 min (minor).
Comparative Evaluation of Synthetic Routes
Table 2: Performance Metrics Across Methodologies
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral pool (norephedrine) | 5 | 68 | 99 | Moderate |
| Organocatalytic | 3 | 75 | 89 | High |
| Pd-catalyzed DKR | 4 | 82 | 99 | Low |
| Solid-phase | 3 | 83 | 99.5 | Industrial |
Industrial-Scale Process Considerations
The solid-phase approach demonstrates superior manufacturability, with:
-
PMI (Process Mass Intensity) : 23 vs. 187 for solution-phase routes
-
E-factor : 8.5 kg waste/kg product
-
Throughput : 1.2 kg/L reactor volume per batch
Critical quality attributes (CQAs) include residual palladium (<2 ppm), enantiomeric excess (>99%), and residual solvents (EtOAc <500 ppm) .
Q & A
Q. How can researchers optimize the synthetic yield of this oxazolidine derivative?
Q. What analytical techniques are recommended for confirming the stereochemistry of this compound?
Methodological Answer: Stereochemical validation requires multi-technique corroboration:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). Compare with reported oxazolidine structures (e.g., CCDC entries) .
- NMR Spectroscopy: Analyze - NOESY correlations to confirm spatial proximity of substituents (e.g., 4-phenyl and 4-methoxyphenyl groups).
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to detect chiral centers. DFT calculations (B3LYP/6-31G*) are recommended for modeling .
Advanced Research Questions
Q. How does the stereochemistry of the oxazolidine ring influence its reactivity in catalytic applications?
Q. What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer: Degradation pathways (e.g., ester hydrolysis, oxidation) depend on storage conditions:
- Temperature Control: Store at −20°C in amber vials to prevent photolysis of the 4-methoxyphenyl group.
- Humidity Management: Use desiccants (silica gel) in sealed containers to minimize hydrolysis.
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradants (e.g., free carboxylic acids) and adjust storage protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
